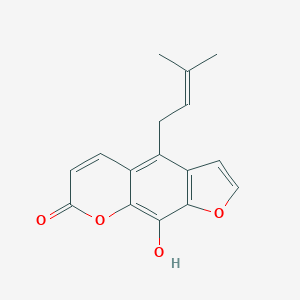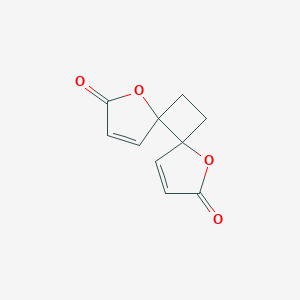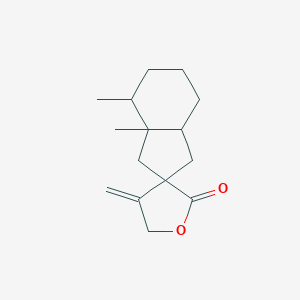
香荚兰醛
描述
Chamigrenal is a natural compound derived from the root of the chamomile plant (Matricaria chamomilla). It has been used in traditional medicine for centuries to treat a variety of ailments, including anxiety, insomnia, indigestion, and inflammation. Recent research has shown that Chamigrenal has a wide range of potential therapeutic applications, including anti-inflammatory, anti-anxiety, anti-depressant, anti-convulsant, anti-allergic, and anti-cancer activities.
科学研究应用
作用机制
Target of Action
Chamigrenal, a natural product extracted from the fruits of Schisandra sphenanthera , has been found to show antagonistic activity against Platelet-Activating Factor (PAF) . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation . Chamigrenal also appears to interact with GABA receptors, potentially ameliorating the perturbed functioning of these receptors due to brain hyperactivity .
Mode of Action
It is known to exhibit paf antagonistic activity . As a PAF antagonist, Chamigrenal likely binds to PAF receptors, preventing PAF from exerting its effects, thus modulating immune response and inflammation. In the context of GABA receptors, Chamigrenal may enhance the inhibitory effects of GABA, thereby reducing neuronal excitability .
Biochemical Pathways
Given its role as a PAF antagonist, it is likely involved in modulating the biochemical pathways associated with immune response and inflammation
Result of Action
Chamigrenal’s antagonistic action against PAF can lead to a reduction in platelet aggregation and degranulation, potentially modulating immune response and inflammation . When interacting with GABA receptors, Chamigrenal may help reduce neuronal excitability, which could be beneficial in the treatment of conditions like anxiety disorders .
生化分析
Biochemical Properties
Chamigrenal plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Chamigrenal has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, it interacts with proteins involved in cellular signaling, modulating their activity and influencing downstream effects.
Cellular Effects
Chamigrenal affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Chamigrenal can activate certain signaling pathways that lead to increased expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative stress . It also affects cellular metabolism by modulating the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of Chamigrenal involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Chamigrenal binds to specific enzymes, inhibiting their activity and thereby reducing the production of reactive oxygen species . This inhibition leads to a cascade of molecular events that result in the upregulation of antioxidant genes and proteins, enhancing the cell’s defense mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chamigrenal have been observed to change over time. Chamigrenal is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that Chamigrenal can have sustained effects on cellular function, particularly in enhancing antioxidant defenses and reducing oxidative damage.
Dosage Effects in Animal Models
The effects of Chamigrenal vary with different dosages in animal models. At low to moderate doses, Chamigrenal exhibits beneficial effects such as enhanced antioxidant activity and reduced oxidative stress . At high doses, Chamigrenal can exhibit toxic or adverse effects, including potential hepatotoxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects.
Metabolic Pathways
Chamigrenal is involved in several metabolic pathways, including those related to oxidative stress and antioxidant defense. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and thereby reducing the levels of reactive oxygen species . Chamigrenal also affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels.
Transport and Distribution
Chamigrenal is transported and distributed within cells and tissues through specific transporters and binding proteins. It is known to accumulate in certain tissues, particularly those involved in detoxification and antioxidant defense . The localization of Chamigrenal within these tissues enhances its ability to exert its biochemical effects.
Subcellular Localization
Chamigrenal is localized to specific subcellular compartments, including the mitochondria and the endoplasmic reticulum . This subcellular localization is crucial for its activity, as it allows Chamigrenal to interact with key enzymes and proteins involved in oxidative stress and antioxidant defense. Post-translational modifications and targeting signals direct Chamigrenal to these compartments, ensuring its proper function.
属性
IUPAC Name |
5,5-dimethyl-1-methylidenespiro[5.5]undec-9-ene-9-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-12-5-4-8-14(2,3)15(12)9-6-13(11-16)7-10-15/h6,11H,1,4-5,7-10H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSPQLDLFYGVAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(=C)C12CCC(=CC2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941792 | |
| Record name | 7,7-Dimethyl-11-methylidenespiro[5.5]undec-2-ene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19912-84-6 | |
| Record name | Chamigrenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019912846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,7-Dimethyl-11-methylidenespiro[5.5]undec-2-ene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



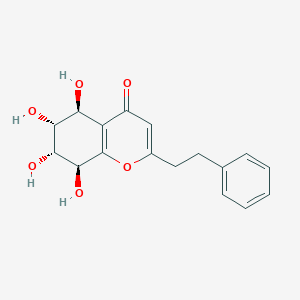
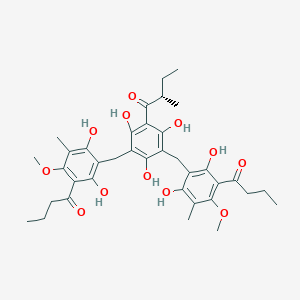
![tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate](/img/structure/B149934.png)



